Preechinulin
Description
Structure
2D Structure
Properties
CAS No. |
21008-43-5 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C19H23N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-9,11,15,21H,1,10H2,2-4H3,(H,20,24)(H,22,23)/t11-,15-/m0/s1 |
InChI Key |
LVPZJIGICMPWFH-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Diketopiperazine Moiety
The diketopiperazine ring, a core structural feature of this compound, is formed by intramolecular cyclization of amino acid derivatives. A typical precursor is an amine obtained by deprotection of a protected intermediate.
- Deprotection : The N-Boc protective group is removed by treatment with aqueous HCl in ethanol.
- Cyclization : Thermal cyclization is performed in an aromatic solvent such as benzene or toluene.
Table 1: Thermal Cyclization Conditions and Outcomes for this compound
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Stereoisomeric Purity (Single Isomer) |
|---|---|---|---|---|---|
| 1 | Benzene | 80 | 7 days | 73 | Yes (no epimerization observed) |
| 2 | Toluene | 110 | 1 day | 83 | Yes (single isomer) |
Stereoselectivity and Epimerization Control
- Elevated temperatures can induce partial epimerization of stereogenic centers in related compounds, but for this compound, the cyclization conditions are optimized to prevent this.
- The absence of diastereomers in the product confirms the stereoselective nature of the cyclization.
Alternative Synthetic Routes: Base-Induced Coupling
An alternative and efficient synthetic approach involves base-induced coupling of aldehyde derivatives with diketopiperazine precursors bearing protective groups.
Two-Step Synthesis via Base-Induced Coupling
- Step 1 : Coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes in the presence of a strong base such as tert-butoxide in N,N-dimethylformamide (DMF).
- Step 2 : Removal of the tert-butyldimethylsilyl (TBS) protective group using tetra-n-butylammonium fluoride (TBAF), followed by acetyl group migration and elimination to yield the final diketopiperazine scaffold.
This method has been successfully applied to synthesize this compound analogs and related compounds with various aryl substituents.
Table 2: Yields of Key Intermediates and Final Products in Base-Induced Coupling
| Compound | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
|---|---|---|---|
| Intermediate (e.g., 5b) | 89 | 75 | - |
| Final product (e.g., 1b) | - | 40 (after deacetylation) | ~27 (cumulative) |
Comparison with Traditional Coupling
- Traditional coupling of aldehydes with diketopiperazine in piperidine at 110 °C results in low yields (~4%) and significant recovery of starting materials, indicating inefficiency and side reactions.
- The base-induced coupling method is superior in yield and selectivity, making it preferable for synthesizing this compound and derivatives.
Detailed Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Removal of N-Boc group with HCl in EtOH | Free amine intermediate |
| 2 | Thermal cyclization in benzene or toluene | Formation of diketopiperazine ring |
| 3 | Base-induced coupling with aldehyde in DMF | Formation of coupling intermediate |
| 4 | Treatment with TBAF | Deprotection of TBS group |
| 5 | Deacetylation with hydrazine monohydrate | Final this compound product |
Research Findings and Practical Notes
- The stereoselective cyclization step is critical to maintain the biological activity of this compound by preserving stereochemistry.
- Thermal cyclization at moderate temperatures (80–110 °C) in aromatic solvents is effective and prevents epimerization.
- Base-induced coupling offers a mild and efficient alternative to traditional high-temperature coupling in piperidine.
- Protective group strategies (Boc, TBS) are essential for controlling reactivity and selectivity during synthesis.
- The methods have been validated by high enantiomeric excess and single isomer formation, confirmed by chromatographic and spectroscopic analyses.
Summary Table of Preparation Methods for this compound
| Method | Key Steps | Conditions | Yield Range (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Thermal Cyclization | Boc deprotection + cyclization | 80–110 °C, benzene/toluene | 73–83 | High (single isomer) | No epimerization under optimized conditions |
| Base-Induced Coupling | Coupling + TBAF deprotection | t-BuOK in DMF, TBAF | 40–89 (intermediates) | High | More efficient than traditional coupling |
| Traditional Coupling in Piperidine | Aldehyde + diketopiperazine | 110 °C, piperidine | ~4 | Low | Low yield, side reactions observed |
This comprehensive analysis of this compound preparation methods highlights the importance of controlled cyclization and modern coupling techniques to achieve high yields and stereochemical purity. The base-induced coupling method, combined with careful protective group management, represents the state-of-the-art approach for synthesizing this compound and its derivatives with potential biological applications.
Chemical Reactions Analysis
Types of Reactions: Preechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate for cytochrome P450 monooxygenase, which catalyzes the formation of double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylallyl diphosphate, which is used in prenylation reactions. The conditions for these reactions typically involve specific enzymes such as prenyltransferases and cytochrome P450 monooxygenases .
Major Products Formed: Major products formed from the reactions of this compound include neoechinulin A, tardioxopiperazine B, and variecolorin L. These products result from specific prenylation and oxidation reactions .
Scientific Research Applications
Biological Activities
Preechinulin has been identified as a precursor to several secondary metabolites that exhibit significant biological activities. These include:
- Antimicrobial Activity : this compound and its derivatives have shown potential in inhibiting the growth of various microorganisms. Studies indicate that compounds derived from this compound can enhance survival rates in models infected with pathogens such as Candida albicans .
- Neuroprotective Effects : Research has demonstrated that neoechinulin A, synthesized from this compound, exhibits cytoprotective properties against oxidative stress in neuronal cells. This suggests that this compound may play a role in developing treatments for neurodegenerative diseases .
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in the fields of oncology and neuropharmacology:
- Antitumor Activity : this compound derivatives have been linked to cytotoxic effects against cancer cells. For instance, neoechinulin A has been noted for its ability to protect cells from neurotoxicity associated with Parkinson's disease, indicating its potential as a therapeutic agent for neurodegenerative disorders .
- Nematicidal Activity : this compound has also been evaluated for its nematicidal properties, showcasing its utility in agricultural applications against parasitic nematodes .
Synthesis and Production
The biosynthesis of this compound involves complex enzymatic processes, primarily prenylation reactions catalyzed by specific prenyltransferases. Recent studies have elucidated the mechanisms by which Aspergillus species synthesize this compound through sequential prenylation processes:
- Prenylation Cascade : Two key prenyltransferases, EchPT1 and EchPT2, facilitate the conversion of simple precursors into this compound and further into echinulin derivatives. This cascade is crucial for generating structural diversity among secondary metabolites .
Case Studies
Several case studies highlight the applications of this compound in various scientific domains:
- Neuroprotective Action Study :
- Antimicrobial Efficacy Assessment :
- Nematicidal Activity Evaluation :
Mechanism of Action
The mechanism of action of preechinulin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of liver X receptors, disrupting the formation of double-membrane vesicles required for viral RNA replication . This compound also exhibits antioxidant and anti-nitration activities, protecting cells from oxidative stress and cytotoxicity .
Comparison with Similar Compounds
Structural Comparison
Preechinulin belongs to the indole-DKP alkaloid family, sharing a core cyclo-L-Trp-L-Ala scaffold with modifications such as prenylation and dehydrogenation. Key structural distinctions include:
Bioactivity Comparison
Key Findings :
- Antiviral Activity : Neoechinulin A (IC₅₀ = 8.5 µM) is more potent than this compound (IC₅₀ >20 µM) against HCV due to its Δ¹⁰ double bond, which enhances interaction with viral enzymes .
- Antioxidant Activity : this compound (IC₅₀ = 44.30 µM) outperforms neoechinulin A (IC₅₀ = 103 µM), likely due to its reduced hydrophobicity and better radical scavenging capacity .
- Cytotoxicity : Neoechinulin A shows stronger activity against Bel-7402 cells (IC₅₀ = 9.8 µM) than this compound (IC₅₀ = 15.2 µM), suggesting dehydrogenation improves tumor cell targeting .
Q & A
Basic Research Questions
Q. What are the established protocols for isolating and purifying Preechinulin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:
Sample Preparation : Homogenize the source material (e.g., fungal mycelia) and perform sequential solvent partitioning to enrich target compounds.
Chromatographic Separation : Use gradient elution with silica gel or reverse-phase columns, monitoring fractions via TLC or LC-MS.
Purity Validation : Confirm purity via NMR (¹H/¹³C) and HPLC-DAD (>95% purity threshold) .
- Critical Consideration : Optimize solvent polarity to avoid co-elution of structurally similar metabolites. Document all parameters (e.g., column type, flow rate) for reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopic Analysis : 2D NMR (COSY, HSQC, HMBC) to resolve carbon-proton correlations and assign stereocenters.
- X-ray Crystallography : For unambiguous confirmation of absolute configuration (if crystals are obtainable).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
- Data Cross-Validation : Compare spectral data with published databases (e.g., AntiBase, SciFinder) to resolve ambiguities .
Q. How should researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Follow hypothesis-driven frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome ):
Target Selection : Prioritize targets based on structural analogs (e.g., echinulin derivatives with known anticancer activity).
Dose-Response Curves : Use a minimum of three biological replicates and include positive/negative controls (e.g., doxorubicin for cytotoxicity assays).
Statistical Power : Calculate sample size using tools like G*Power to ensure significance (α=0.05, β=0.2) .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be systematically resolved?
- Methodological Answer : Apply data triangulation and meta-analysis:
Source Analysis : Compare experimental variables (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in viability assays .
Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ATCC-certified cell lines, controlled oxygen tension).
Multivariate Statistics : Use ANOVA or mixed-effects models to identify confounding factors (e.g., batch variability in compound purity) .
Q. What strategies optimize this compound’s synthetic yield while preserving stereochemical fidelity?
- Methodological Answer :
- Route Selection : Evaluate retrosynthetic pathways (e.g., biomimetic vs. asymmetric catalysis). For diketopiperazine scaffolds, solid-phase synthesis may enhance stereocontrol .
- Process Optimization : Apply factorial design (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and solvent polarity. Monitor enantiomeric excess via chiral HPLC .
- Scale-Up Challenges : Address racemization risks by using low-temperature coupling reactions and inert atmospheres .
Q. How can computational models predict this compound’s interactions with novel biological targets?
- Methodological Answer :
Ligand-Based Modeling : Generate 3D pharmacophore models using software like Schrödinger or MOE, incorporating known activity data from analogs.
Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, pH 7.4) over ≥100 ns trajectories.
Validation : Cross-check docking scores (e.g., Glide SP/XP) with experimental IC₅₀ values. Use receiver operating characteristic (ROC) curves to assess predictive accuracy .
Methodological Frameworks for Rigorous Inquiry
- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious scopes .
- Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., reporting ARRIVE 2.0 checklist items for in vivo studies) .
- Literature Synthesis : Use systematic review tools (e.g., PRISMA) to map knowledge gaps and justify novel hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
